molecular formula C9H12ClN B7970778 (+)-Tranylcypromine Hydrochloride

(+)-Tranylcypromine Hydrochloride

Cat. No. B7970778
M. Wt: 169.65 g/mol
InChI Key: ZPEFMSTTZXJOTM-MTFPJWTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Tranylcypromine Hydrochloride is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+)-Tranylcypromine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-Tranylcypromine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metabolic Studies : "(+)-Tranylcypromine Hydrochloride" has been synthesized with deuterium labeling for application in metabolic studies, helping to understand its fragmentation processes during mass spectrometry (Kang & Hong, 1985).

  • Clinical Use for Depression : This compound has been widely used as a nonhydrazine monoamine oxidase inhibitor in treating depression. Its history, pharmacology, clinical toxicology, and effectiveness in various types of depression have been reviewed (Atkinson & Ditman, 1965).

  • Neurotoxicity in Cerebral Organoids : Tranylcypromine has shown neurotoxic effects in human-induced pluripotent stem cell-derived brain organoids, affecting neurons and astrocytes, and suppressing certain gene activities (Huang et al., 2017).

  • Application in Parkinson's Disease : Low doses of the (+)-isomer of tranylcypromine have been effective in Parkinson's disease treatment, particularly for its ability to inhibit monoamine oxidase without causing adverse hypertensive reactions (Reynolds, Riederer, & Sandler, 1981).

  • Dopamine Deamination Inhibition : The compound totally inhibited brain monoamine oxidase in rats, leading to increased dopamine and noradrenaline concentrations, highlighting its potential in neurological research (Green et al., 1977).

  • Multiple Neuropharmacological Effects : Beyond monoamine oxidase inhibition, tranylcypromine increases brain trace amines and affects GABA(B)-receptors and phospholipid metabolism, providing insights into its multifaceted role in treating depression (Frieling & Bleich, 2006).

  • Serotonin Concentration Effects : Its effects on serotonin (5-HT) levels in the brain have been studied, showing that chronic treatment increases extracellular 5-HT concentration, which may correlate with its clinical antidepressant effects (Ferrer & Artigas, 1994).

  • Isomer-Specific Effects : The different isomers of tranylcypromine exhibit varied clinical efficacy and side effects, with implications for their use in treating depression (Escobar, Schiele, & Zimmermann, 1974).

  • Impact on Monoamine Oxidase Inhibition : Tranylcypromine's inhibitory effects on cytochrome P450 enzymes have been evaluated, which is crucial for understanding drug interactions and side effects (Salsali, Holt, & Baker, 2004).

  • Therapeutic Efficacy in Schizophrenia : Its combination with chlorpromazine showed improvement in chronic schizophrenic patients with negative symptoms, suggesting its potential in complex psychiatric conditions (Bucci, 2004).

properties

IUPAC Name

(1S)-2-phenylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8?,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFMSTTZXJOTM-MTFPJWTKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Tranylcypromine Hydrochloride

CAS RN

1986-47-6, 4548-34-9
Record name Tranylcypromine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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